molecular formula C15H18ClN3O2 B1425298 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride CAS No. 1586767-92-1

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride

Cat. No.: B1425298
CAS No.: 1586767-92-1
M. Wt: 307.77 g/mol
InChI Key: YMTPSZUBRSEWNY-ZOWNYOTGSA-N
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Scientific Research Applications

PHA 543613 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the properties and functions of the alpha 7 nicotinic acetylcholine receptor.

    Biology: It is used to investigate the role of α7nAChR in various biological processes, including inflammation and immune response.

    Medicine: It is studied for its potential therapeutic effects on cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of new drugs targeting the α7nAChR

Mechanism of Action

Target of Action

PHA-543613 hydrochloride is a potent, orally active, brain-penetrant and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is expressed by various cells, including oral keratinocytes . This receptor plays a key role in mediating anti-inflammatory responses .

Mode of Action

PHA-543613 hydrochloride interacts with its primary target, the α7 nAChR, to mediate anti-inflammatory responses . When the α7 nAChR is activated by PHA-543613 hydrochloride, it inhibits the expression of interleukin-8 (IL-8) at the transcriptional level . This effect is abolished when cells are pre-exposed to a specific α7 nAChR antagonist, α-bungarotoxin .

Biochemical Pathways

PHA-543613 hydrochloride affects several biochemical pathways. It downregulates NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit . In addition, PHA-543613 hydrochloride promotes STAT-3 signaling by maintaining phosphorylation . Furthermore, it influences the release of acetylcholine (ACh) from oral keratinocytes in response to Porphyromonas gingivalis lipopolysaccharide .

Pharmacokinetics

PHA-543613 hydrochloride is orally active and has good brain penetration . .

Result of Action

The activation of α7 nAChR by PHA-543613 hydrochloride results in several molecular and cellular effects. It inhibits the expression of IL-8 induced by Porphyromonas gingivalis at the transcriptional level . This compound also downregulates NF-κB signaling and promotes STAT-3 signaling . Furthermore, it positively influences sensory gating and memory in in vivo models of schizophrenia .

Action Environment

The action of PHA-543613 hydrochloride can be influenced by environmental factors. For instance, the expression of α7nAChR mRNA was found to be elevated in diseased periodontal tissue . This suggests that the pathological environment can influence the expression of the target receptor and, consequently, the action of PHA-543613 hydrochloride.

Future Directions

PHA-543613 hydrochloride is under development as a possible treatment for cognitive deficits in schizophrenia . It has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes . This suggests that α7nAChR plays a role in regulating the innate immune responses of oral keratinocytes .

Preparation Methods

The synthesis of PHA 543613 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

PHA 543613 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

PHA 543613 hydrochloride is unique in its high selectivity for the alpha 7 nicotinic acetylcholine receptor over other receptor subtypes such as α3β4, α1β1γδ, α4β2, and 5-HT3 receptors. Similar compounds include:

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPSZUBRSEWNY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586767-92-1
Record name PHA-543613 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride
Customer
Q & A

Q1: How does PHA 543613 hydrochloride interact with its target and what are the downstream effects?

A: PHA 543613 hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, ]. Upon binding to α7nAChR, it activates downstream signaling pathways, notably inhibiting the phosphorylation of the NF-κB p65 subunit at Serine 468 and serine 536 []. This inhibition reduces NF-κB p65 translocation into the nucleus, ultimately leading to the downregulation of pro-inflammatory cytokine transcription, such as Interleukin-8 (IL-8) [].

Q2: What evidence suggests a potential therapeutic benefit of PHA 543613 hydrochloride in Parkinson’s Disease?

A: Research using a rat model of Parkinson's disease (induced by 6-hydroxydopamine lesion) demonstrated that PHA 543613 hydrochloride, administered intraperitoneally, provided neuroprotective effects on striatal dopaminergic neurons []. This protection was associated with a reduction in microglial activation, suggesting an anti-inflammatory mechanism of action []. Positron emission tomography (PET) imaging further revealed a partial reversal of dopamine transporter density decrease in the lesioned striatum of PHA 543613 hydrochloride-treated rats, indicating preservation of dopaminergic neuron integrity [].

Q3: How does PHA 543613 hydrochloride affect the inflammatory response in oral keratinocytes?

A: Studies have shown that PHA 543613 hydrochloride effectively inhibits the expression of the pro-inflammatory cytokine IL-8 in oral keratinocytes challenged with Porphyromonas gingivalis []. This inhibition occurs at the transcriptional level and is mediated through the α7nAChR pathway []. This finding suggests a potential role for PHA 543613 hydrochloride in modulating the immune response at epithelial surfaces, particularly in the context of periodontal disease where dysregulated immunity is a key feature [].

Q4: Is there any evidence of upregulation of the target receptor in diseased tissue?

A: Yes, research has shown that the α7nAChR, the target of PHA 543613 hydrochloride, is upregulated in diseased periodontal tissue []. This upregulation suggests a potential role for this receptor in the pathogenesis of periodontal disease and highlights the possibility of targeted therapeutic intervention using α7nAChR agonists like PHA 543613 hydrochloride.

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